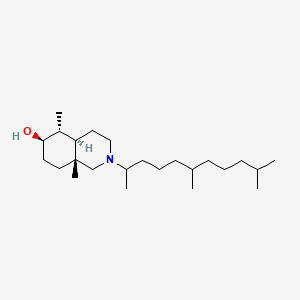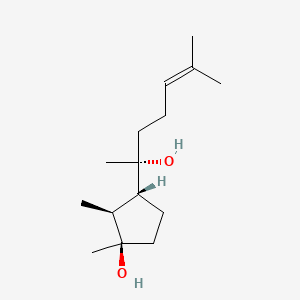
Ethylhydrocupreine
Overview
Description
Ethylhydrocupreine, also known as optochin, is a derivative of quinine. It was introduced in 1911 by Morgenroth and Levy with the intention of treating pneumococcal infections. This compound is particularly notable for its ability to inhibit the growth of Streptococcus pneumoniae, making it a valuable tool in bacteriology for differentiating this bacterium from other alpha-hemolytic streptococci .
Mechanism of Action
Target of Action
Ethylhydrocupreine primarily targets Streptococcus pneumoniae , a type of bacteria . This compound is used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other alpha-hemolytic streptococci, sometimes called the viridans streptococci .
Mode of Action
This compound selectively inhibits the growth of Streptococcus pneumoniae at a very low concentration .
Biochemical Pathways
It is known that the compound inhibits the growth of streptococcus pneumoniae, suggesting that it interferes with essential biological processes of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of the growth of Streptococcus pneumoniae . This makes it a valuable tool in the treatment of pneumococci infections and in the differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is more effective in inhibiting the growth of Streptococcus pneumoniae in vitro . .
Biochemical Analysis
Biochemical Properties
Ethylhydrocupreine plays a significant role in biochemical reactions, particularly in inhibiting the growth of pneumococci. It interacts with various enzymes and proteins, including those involved in the bacterial cell wall synthesis. This compound inhibits the growth of Streptococcus pneumoniae by interfering with the enzymes responsible for cell wall synthesis, leading to cell lysis . This interaction is crucial for its use in differentiating pneumococci from other streptococci.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been observed to inhibit the growth of pneumococci at very low concentrations, demonstrating its potent antibacterial properties . The compound’s impact on cellular metabolism includes altering the metabolic flux and affecting the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial enzymes. It selectively inhibits the growth of Streptococcus pneumoniae by binding to the enzymes involved in cell wall synthesis, leading to enzyme inhibition and subsequent cell lysis . This mechanism is crucial for its antibacterial activity and its use in laboratory settings for bacterial identification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its bactericidal activity for a significant duration, but its effectiveness may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated its sustained antibacterial effects, although some degradation is observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including irritation and potential toxicity to mammalian cells . Threshold effects have been observed, where the compound’s antibacterial activity is maximized at specific concentrations, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to bacterial cell wall synthesis. It interacts with enzymes and cofactors involved in these pathways, leading to the inhibition of cell wall synthesis and bacterial cell death . The compound’s effects on metabolic flux include altering the levels of key metabolites and disrupting normal metabolic processes in bacterial cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation are crucial for its antibacterial activity, as it needs to reach the target enzymes involved in cell wall synthesis.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the bacterial cell wall synthesis machinery. It is directed to these compartments through targeting signals and post-translational modifications that ensure its effective interaction with the target enzymes . This localization is essential for its antibacterial activity and its ability to inhibit bacterial growth effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylhydrocupreine is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine, resulting in the formation of this compound. The reaction conditions typically include the use of ethylating agents and appropriate solvents under controlled temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethylhydrocupreine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethylhydrocupreine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in cell culture techniques for the identification of Streptococcus pneumoniae.
Medicine: this compound has been explored for its antimicrobial properties, particularly against pneumococcal infections.
Comparison with Similar Compounds
Quinine: The parent compound from which ethylhydrocupreine is derived. It is primarily used for its antimalarial properties.
Chloroquine: Another quinine derivative with antimalarial and anti-inflammatory properties.
Hydroxychloroquine: Similar to chloroquine, it is used for treating malaria and autoimmune diseases.
Uniqueness: this compound is unique in its specific application for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci. Its selective inhibition of this bacterium at very low concentrations sets it apart from other quinine derivatives .
Properties
IUPAC Name |
(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZHLCNFQWNPE-LATRNWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3413-58-9 (mono-hydrochloride) | |
| Record name | Ethylhydrocupreine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50893924 | |
| Record name | Ethylhydrocupreine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-60-1 | |
| Record name | Optochin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrocupreine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrocupreine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylhydrocupreine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHYDROCUPREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W030VS2OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)

